molecular formula C10H8ClFN4OS B2911537 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869068-64-4

4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2911537
CAS No.: 869068-64-4
M. Wt: 286.71
InChI Key: VSNYGVMWHWVTNJ-UHFFFAOYSA-N
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Description

The compound 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one belongs to the 4-amino-1,2,4-triazin-5-one class, which is notable for its biochemical activity in medicinal and agricultural applications. Its structure features a triazinone core with a 4-amino group and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl substituent at position 2. This substitution pattern introduces both halogenated and sulfur-containing moieties, which are critical for its physicochemical properties and biological interactions .

Properties

IUPAC Name

4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4OS/c11-7-2-1-3-8(12)6(7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNYGVMWHWVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=CC(=O)N2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and thiourea.

    Formation of Intermediate: The 2-chloro-6-fluorobenzyl chloride reacts with thiourea to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biological assays to study its effects on various biological pathways.

    Pharmaceuticals: The compound is explored for its potential use in drug development.

    Industry: It is used in the synthesis of other bioactive molecules and as a building block in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazin-5-one derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 3) Key Properties/Applications Reference ID
4-amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one 4-chlorobenzylsulfanyl, 6-methyl ChemSpider ID: 2077872; CAS 22285-22-9; Used in synthetic intermediates
4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives p-methoxybenzyl Anticancer activity (leukemia CCRF-CEM cell line); Tumoricidal at 10 µM
Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) methylthio, 6-phenyl Herbicide; LD50 (rat): 1.4–2.9 mg/kg; Neurotoxic
4-amino-6-(tert-butyl)-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one tert-butyl, mercapto Research chemical (CAS 33509-43-2); Pale-yellow solid; Molecular weight: 200.26 g/mol
4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (Target) 2-chloro-6-fluorobenzylsulfanyl Not explicitly reported in evidence; Likely herbicidal/antimicrobial based on structural SAR

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The tert-butyl analog (MW 200.26 g/mol) is smaller than the target compound, which has a higher molecular weight due to the 2-chloro-6-fluorobenzyl group. This difference may influence logP values and bioavailability .
  • Solid-State Characteristics : The tert-butyl derivative is a pale-yellow solid, while metamitron’s crystalline form is suitable for formulation as a herbicide. The target compound’s physical properties remain uncharacterized but could be inferred from analogs .

Biological Activity

The compound 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a triazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClF N₄OS
  • Molecular Weight : 304.79 g/mol
  • Structure : The compound features a triazine ring with an amino group and a sulfanyl moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group has been shown to interact with various enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Properties

Triazine derivatives have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition Studies

A study profiling various chemicals identified that certain triazine derivatives could inhibit key enzymes involved in metabolic pathways. For example:

  • Cholinesterase Inhibition : Some related compounds demonstrated significant inhibition of cholinesterase, which is crucial for neurotransmitter regulation .
  • Kinase Activity : Compounds similar in structure have shown selective inhibition of kinases associated with cancer progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that the tested compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli32Ciprofloxacin16
S. aureus16Methicillin8

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

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